molecular formula C22H16ClN7O B6563811 3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005999-91-6

3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6563811
CAS No.: 1005999-91-6
M. Wt: 429.9 g/mol
InChI Key: GXMLGFKRANYJMI-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple heterocyclic rings and a chloro-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-yl core. This can be achieved through a series of reactions, including cyclization and substitution reactions. The presence of the phenyl group and the chloro-substituted benzamide moiety requires careful control of reaction conditions to ensure the correct regiochemistry and functional group compatibility.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and scalability. These methods can provide a more environmentally friendly and cost-effective approach to large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro-substituted benzamide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-d]pyrimidin-4-yl core, potentially altering its electronic properties.

  • Substitution: Substitution reactions at the pyrazole and benzamide moieties can introduce different functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the benzamide group, reduced forms of the pyrazolo[3,4-d]pyrimidin-4-yl core, and various substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its anticancer properties, showing moderate to potent activity against various cancer cell lines[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its potential therapeutic effects.

  • Material Science: Its unique structural features make it a candidate for use in advanced materials, such as sensors and catalysts.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-yl derivatives: These compounds share the pyrazolo[3,4-d]pyrimidin-4-yl core but may have different substituents on the core or different functional groups attached.

  • Benzamide derivatives: These compounds contain the benzamide group but differ in their core structures and substituents.

Uniqueness: 3-Chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl core, the phenyl group, and the chloro-substituted benzamide moiety. This unique structure contributes to its distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMLGFKRANYJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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